molecular formula C9H12ClNO B009394 (2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride CAS No. 19997-54-7

(2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride

Cat. No. B009394
CAS RN: 19997-54-7
M. Wt: 185.65 g/mol
InChI Key: VLQHTBMTNLHCAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves complex reactions, such as [1,3]-dipolar cycloaddition, oxidative carbonylation, and electrophilic cyclization. For instance, the tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold, a similar compound, was synthesized using a [1,3]-dipolar cycloaddition reaction, highlighting the intricate methods involved in creating such compounds (Bucci et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds similar to "(2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride" is often elucidated using advanced spectroscopic techniques. The analysis reveals the stability of conformations and the presence of diastereoisomers, which are critical for understanding the chemical behavior of these compounds.

Chemical Reactions and Properties

The chemical reactivity of dihydrobenzofuran derivatives is notable for their participation in reactions such as the formation of o-quinone methide intermediates and Michael-type additions. This reactivity is crucial for the synthesis of structurally diverse and complex molecules (Osyanin et al., 2013).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are often determined through experimental methods. These properties are essential for understanding the compound's behavior in different environments and for its formulation in various applications.

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds, stability under different conditions, and the ability to undergo specific transformations, are fundamental aspects of research. Studies focus on reactions facilitating the synthesis of novel derivatives with potential applications in various fields.

References

  • (Bucci, R. et al., 2018). Tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine: A Bicyclic Diamino Scaffold Stabilizing Parallel Turn Conformations. The Journal of Organic Chemistry.
  • (Osyanin, V. et al., 2013). Reactions of o-quinone methides with pyridinium methylides: a diastereoselective synthesis of 1,2-dihydronaphtho[2,1-b]furans and 2,3-dihydrobenzofurans. The Journal of Organic Chemistry.

Scientific Research Applications

  • Environmental Impact and Fate : Research into the occurrence, fate, and behavior of related compounds in aquatic environments, as seen with parabens, could be relevant. Such studies typically focus on the environmental persistence, potential for bioaccumulation, and transformation products of chemicals released into the environment (Haman, Dauchy, Rosin, & Munoz, 2015).

  • Toxicological Studies : Investigations into the health effects of similar compounds, such as polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), could suggest areas where "(2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride" might be studied for its potential effects on human health or its interaction with biological systems (Mennear & Lee, 1994).

  • Pharmacological Applications : The compound's structural characteristics might imply potential for pharmacological investigation. Research on dopamine D2 receptor ligands, for example, discusses the significance of certain structural moieties for receptor affinity and suggests a pathway for exploring the pharmacological potential of related compounds (Jůza, Musílek, Mezeiova, Soukup, & Korábečný, 2022).

Safety And Hazards

The compound is identified as a potential hazard to public health and the environment by destroying ozone in the upper atmosphere . For safety, it is recommended to handle this compound with care and follow the safety information provided in the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2,3-dihydro-1-benzofuran-2-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c10-6-8-5-7-3-1-2-4-9(7)11-8;/h1-4,8H,5-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQHTBMTNLHCAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C21)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10941975
Record name 1-(2,3-Dihydro-1-benzofuran-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10941975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride

CAS RN

19997-54-7
Record name 1-(2,3-Dihydro-1-benzofuran-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10941975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1-benzofuran-2-ylmethanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride
Reactant of Route 2
(2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride
Reactant of Route 3
(2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride
Reactant of Route 4
(2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride
Reactant of Route 5
(2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride
Reactant of Route 6
(2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.